molecular formula C24H27FN4O2S B2993417 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 863586-90-7

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2993417
CAS No.: 863586-90-7
M. Wt: 454.56
InChI Key: CCCLHAZVEYJBFR-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound offered for research and development purposes. This product is provided with a commitment to high purity and quality, intended for use in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a building block or intermediate in various chemical synthesis processes. The structural motif of the N-arylpiperazine group, present in this molecule, is a common feature in many biologically active compounds and is frequently investigated in medicinal chemistry for its potential interactions with various biological targets . This compound can be applied in early-stage research, including but not limited to hit identification, lead optimization, and structure-activity relationship (SAR) studies. Researchers are responsible for ensuring all applicable regulations and safety protocols are followed when handling this material.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-19-8-10-21(11-9-19)32(30,31)27-18-24(20-5-4-12-26-17-20)29-15-13-28(14-16-29)23-7-3-2-6-22(23)25/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCLHAZVEYJBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide, often referred to as E155-0351, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and anti-virulence applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

The molecular structure of E155-0351 includes a piperazine moiety, a pyridine ring, and a sulfonamide group. The compound has the following characteristics:

PropertyValue
Molecular Weight404.49 g/mol
Molecular FormulaC24H25FN4O
LogP2.8565
Polar Surface Area40.118 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

E155-0351 has been studied for its inhibitory effects on various protein targets, particularly kinases involved in cancer progression. Notably, it exhibits activity against focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in several carcinomas. In vitro studies have shown that E155-0351 can inhibit FAK activity, which is critical for cancer cell migration and invasion .

Anti-Cancer Activity

  • Inhibition of Cancer Cell Proliferation : Research indicates that E155-0351 effectively inhibits the proliferation of various cancer cell lines. For instance, in assays involving non-small cell lung cancer (NSCLC) cells, the compound demonstrated a significant reduction in cell viability with an IC50 value in the low micromolar range .
  • Mechanistic Insights : Molecular docking studies suggest that E155-0351 binds to the ATP-binding site of FAK, preventing its phosphorylation and subsequent activation. This mechanism was confirmed through cellular assays where the compound's effects on downstream signaling pathways were analyzed .

Anti-Virulence Properties

E155-0351 has also been investigated for its anti-virulence properties against Mycobacterium tuberculosis. It was shown to inhibit protein tyrosine phosphatase B (PtpB), which is essential for the bacterium's virulence. This inhibition disrupts signal transduction pathways in macrophages, enhancing host defense mechanisms against infection .

Comparative Studies

A comparative analysis of E155-0351 with other known inhibitors reveals its unique profile:

CompoundTargetIC50 (µM)Activity Type
E155-0351FAK~5Anti-cancer
Compound AEGFR~10Anti-cancer
Compound BPtpB~3Anti-virulence

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide (Target) Piperazine 2-Fluorophenyl, pyridin-3-yl ethyl, 4-methylbenzenesulfonamide ~500 (estimated)* N/A Balanced lipophilicity; potential CNS activity due to piperazine and pyridine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromenone hybrid 5-Fluoro-3-(3-fluorophenyl)chromenone, pyrazolo[3,4-d]pyrimidine, N-methylbenzenesulfonamide 589.1 175–178 Chromenone scaffold enhances planar rigidity; higher molecular weight
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-amine Anilino group at pyridine C2, 4-methylbenzenesulfonamide ~330 (estimated) N/A Simpler structure; potential antimicrobial or kinase inhibitory activity
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide Piperidine-sulfonylbenzamide Piperidine linked to sulfonylphenyl, trifluoromethylbenzamide ~500 (estimated) N/A Piperidine instead of piperazine; trifluoromethyl group enhances hydrophobicity

*Estimated based on structural similarity to cited analogues.

Key Differentiators

Piperazine vs. Piperidine Scaffolds :

  • The target compound’s piperazine ring offers two nitrogen atoms for hydrogen bonding, contrasting with the single nitrogen in the piperidine derivative . This may enhance receptor interaction in neurological targets like 5-HT₁A or D₂ receptors.

Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound vs.

Sulfonamide Linkage :

  • Unlike the sulfonyl-linked benzamide in , the target’s sulfonamide group directly bonds to the ethyl-piperazine chain, affecting electronic distribution and solubility.

Chromenone vs. Pyridine Systems: The chromenone-containing analogue exhibits planar aromaticity, which may favor intercalation or π-π stacking in enzyme pockets, whereas the target’s pyridine and piperazine system supports conformational flexibility.

Pharmacological Implications

  • The piperazine-pyridine motif is recurrent in antipsychotics (e.g., aripiprazole), whereas the chromenone hybrid may target kinases or oxidative pathways.

Q & A

Q. How can the compound’s selectivity for serotonin receptors over dopamine receptors be experimentally confirmed?

  • Methodological Answer :
  • Radioligand Binding Assays : Use [³H]-8-OH-DPAT (5-HT₁A) and [³H]-SCH-23390 (D₁) with membrane preparations from rat cortex.
  • Ki Calculation : Determine Ki values via Cheng-Prusoff equation; selectivity ratio = Ki(D₁)/Ki(5-HT₁A) .

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